9-Mesitilo-10-metilacridinio tetrafluoroborato

Descripción general

Descripción

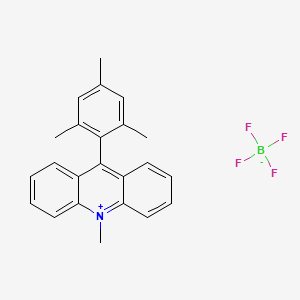

9-Mesityl-10-methylacridinium tetrafluoroborate, also known as 9-Mesityl-10-methylacridinium tetrafluoroborate, is a useful research compound. Its molecular formula is C23H22BF4N and its molecular weight is 399.2 g/mol. The purity is usually 95%.

The exact mass of the compound 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boric Acids - Borates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 9-Mesityl-10-methylacridinium tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Mesityl-10-methylacridinium tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Fotocatálisis

9-Mesitilo-10-metilacridinio tetrafluoroborato: es un catalizador que se ha reportado para mediar innumerables transformaciones a través de la Fotocatálisis Redox . Este proceso involucra la absorción de luz por el fotocatalizador, lo que lleva a una reacción química que puede crear moléculas complejas con alta precisión. La capacidad del compuesto para activarse bajo una longitud de onda específica de luz (450 nm) lo convierte en una herramienta valiosa en la química sintética para llevar a cabo reacciones que requieren un control preciso del entorno de reacción.

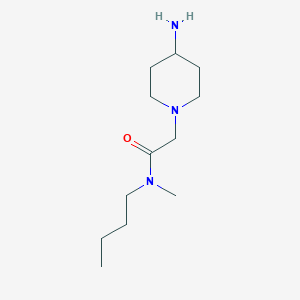

Hidroaminación Anti-Markovnikov de Alquenos

Una de las aplicaciones notables de este compuesto es la hidroaminación anti-Markovnikov de alquenos . Esta reacción es significativa porque permite la adición de aminas a alquenos de una manera que desafía la regla tradicional de Markovnikov, que predice que el átomo de hidrógeno se unirá al carbono con la mayor cantidad de átomos de hidrógeno ya unidos. Esta aplicación abre nuevas vías para crear aminas, que son cruciales en el desarrollo de productos farmacéuticos y agroquímicos.

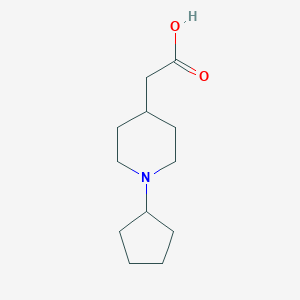

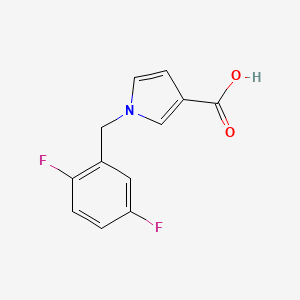

Adición de Ácido Carboxílico a Alquenos

Otra aplicación es la adición catalítica directa de ácidos carboxílicos a alquenos . Esta transformación es particularmente útil para formar enlaces carbono-carbono, un paso fundamental en la síntesis orgánica. La capacidad de agregar ácidos carboxílicos directamente a alquenos proporciona una ruta sencilla para sintetizar cetonas, ésteres y otros compuestos orgánicos esenciales.

Hidrotriflorometilación de Estirenos

El compuesto también facilita la hidrotriflorometilación de estirenos utilizando el reactivo de Langlois . Esta reacción introduce un grupo trifluorometilo en el estireno, que es un grupo funcional valioso en la química medicinal debido a su capacidad para mejorar la actividad biológica de los compuestos farmacéuticos.

Activación del Fotocatalizador

La activación de este compuesto como fotocatalizador a 450 nm es particularmente notable . Esta propiedad se aprovecha en reacciones que requieren luz para iniciar o propagar una transformación química, convirtiéndolo en una herramienta indispensable en el campo de la fotoquímica.

Síntesis de Moléculas Complejas

Debido a su papel en la Fotocatálisis Redox, This compound es fundamental en la síntesis de moléculas complejas . Puede facilitar la formación de intrincadas arquitecturas moleculares que de otro modo serían desafiantes de construir utilizando métodos sintéticos tradicionales.

Desarrollo de Nuevas Metodologías Sintéticas

Los investigadores utilizan este compuesto para desarrollar nuevas metodologías sintéticas . Su perfil de reactividad único permite el descubrimiento de nuevas vías y mecanismos de reacción, contribuyendo al avance de la química orgánica sintética.

Herramienta Educativa y de Investigación

Por último, This compound sirve como una herramienta educativa y de investigación . Se utiliza en entornos académicos para enseñar a los estudiantes sobre los principios de la Fotocatálisis Redox y para demostrar las aplicaciones prácticas de las reacciones químicas inducidas por la luz.

Mecanismo De Acción

Target of Action

The primary target of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate is the alkene functional group present in various organic compounds . The compound acts as a photocatalyst and mediates transformations through Photoredox Catalysis .

Mode of Action

9-Mesityl-10-methylacridin-10-ium tetrafluoroborate interacts with its targets through a single electron transfer (SET) mechanism . It mediates transformations such as the anti-Markovnikov hydroamination of alkenes , addition of carboxylic acids to alkenes , and the hydrotrifluoromethylation of styrenes .

Biochemical Pathways

The compound affects the photoredox catalysis pathway . This pathway involves the transfer of electrons and can lead to various transformations in organic compounds. The downstream effects include the formation of new bonds and functional groups in the target molecules .

Pharmacokinetics

Its solubility in solvents likechloroform and methanol suggests that it may have good bioavailability .

Result of Action

The action of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate results in the formation of new organic compounds . For example, it can facilitate the formation of dithioacetals or thioethers from benzyl alcohols .

Action Environment

The action of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate is influenced by environmental factors such as light and solvent type . It requires visible light for activation . Moreover, the compound’s fluorescent response varies with the polarity , dispersed state , and lone-pair–π interactions of the solvent, producing different colors when dissolved in various solvents .

Análisis Bioquímico

Biochemical Properties

9-Mesityl-10-methylacridin-10-ium tetrafluoroborate acts as a photocatalyst in several biochemical reactions. It mediates transformations through photoredox catalysis, including the anti-Markovnikov hydroamination of alkenes and the addition of carboxylic acids to alkenes . The compound interacts with various enzymes and proteins, facilitating these reactions by transferring electrons and activating substrates. The nature of these interactions involves the absorption of light, which excites the compound and enables it to participate in redox reactions.

Cellular Effects

The effects of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate on cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain enzymes and proteins, leading to changes in metabolic flux and the production of specific metabolites . Additionally, the compound’s role in photoredox catalysis can impact cellular redox states, further influencing cellular processes.

Molecular Mechanism

At the molecular level, 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate exerts its effects through binding interactions with biomolecules and enzyme activation. The compound’s mechanism of action involves the absorption of light, which excites its electrons and enables it to participate in redox reactions. This process can lead to the activation or inhibition of enzymes, resulting in changes in gene expression and metabolic pathways . The compound’s ability to transfer electrons is central to its function as a photocatalyst.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that the compound is hygroscopic and should be stored under inert gas at low temperatures to maintain its stability . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes.

Dosage Effects in Animal Models

The effects of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical changes . At high doses, toxic or adverse effects may be observed, highlighting the importance of dosage control in experimental settings.

Metabolic Pathways

9-Mesityl-10-methylacridin-10-ium tetrafluoroborate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites . The compound’s role in photoredox catalysis allows it to participate in redox reactions, which are crucial for many metabolic processes.

Transport and Distribution

Within cells and tissues, 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which can influence its activity and function. Understanding the transport and distribution mechanisms is essential for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its interactions with biomolecules and its overall effectiveness in biochemical reactions.

Propiedades

IUPAC Name |

10-methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N.BF4/c1-15-13-16(2)22(17(3)14-15)23-18-9-5-7-11-20(18)24(4)21-12-8-6-10-19(21)23;2-1(3,4)5/h5-14H,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMWMXQQOIIJIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1442433-71-7 | |

| Record name | 1442433-71-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 9-Mesityl-10-methylacridinium tetrafluoroborate function as a photocatalyst in organic reactions?

A1: 9-Mesityl-10-methylacridinium tetrafluoroborate acts as a powerful photoredox catalyst by absorbing visible light and undergoing a single-electron transfer process. This photoexcitation enables it to facilitate challenging chemical transformations under mild reaction conditions. For instance, in the anti-Markovnikov hydroamination of alkenes, the excited catalyst abstracts a hydrogen atom from thiophenol. [] This generates a thiyl radical and a reduced acridinium species. Subsequently, the thiyl radical adds to the alkene, creating a carbon-centered radical. This radical then abstracts another hydrogen atom from the reduced acridinium species, leading to the desired amine product and regenerating the photocatalyst. []

Q2: Besides its catalytic role in organic reactions, does 9-Mesityl-10-methylacridinium tetrafluoroborate have applications in material science?

A2: Yes, 9-Mesityl-10-methylacridinium tetrafluoroborate has been successfully employed in material science applications. One notable example is its use in the photocatalytic synthesis of polydopamine (PDA) coatings on biomolecules like hemoglobin. [] This method utilizes the photocatalytic activity of 9-Mesityl-10-methylacridinium tetrafluoroborate to drive the polymerization of dopamine under physiological conditions (pH 7.4, 25 °C), offering a mild and biocompatible approach for surface modification. [] This PDA coating strategy holds promise for enhancing the performance and biocompatibility of biomaterials.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[(Oxolan-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470088.png)

![3-methyl-2-(piperidin-4-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1470091.png)

![1-[(3-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470092.png)

![1-[(4-ethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470096.png)

![1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470101.png)

![(2S)-2-[(2,4-Dimethoxybenzyl)amino]-3-methylbutan-1-ol](/img/structure/B1470103.png)

(propan-2-yl)amine](/img/structure/B1470104.png)

![1-[(3-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470108.png)

![3-[2-(Difluoromethoxy)phenyl]-2-methylprop-2-enal](/img/structure/B1470111.png)